N-({2-[(2,4-dihydroxyphenyl)carbonyl]hydrazinyl}carbonothioyl)furan-2-carboxamide
Description
N~2~-{[2-(2,4-DIHYDROXYBENZOYL)HYDRAZINO]CARBOTHIOYL}-2-FURAMIDE is a complex organic compound with a molecular formula of C13H11N3O4S This compound is notable for its unique structure, which includes a furan ring, a hydrazino group, and a dihydroxybenzoyl moiety
Properties
Molecular Formula |
C13H11N3O5S |
|---|---|
Molecular Weight |
321.31 g/mol |
IUPAC Name |
N-[[(2,4-dihydroxybenzoyl)amino]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C13H11N3O5S/c17-7-3-4-8(9(18)6-7)11(19)15-16-13(22)14-12(20)10-2-1-5-21-10/h1-6,17-18H,(H,15,19)(H2,14,16,20,22) |
InChI Key |
OMOOEDKQXCIWPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=S)NNC(=O)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{[2-(2,4-DIHYDROXYBENZOYL)HYDRAZINO]CARBOTHIOYL}-2-FURAMIDE typically involves multiple steps. One common method starts with the esterification of 2,4-dihydroxybenzoic acid to form methyl 2,4-dihydroxybenzoate. This ester is then reacted with hydrazine hydrate to produce 2,4-dihydroxybenzohydrazide. The final step involves the reaction of 2,4-dihydroxybenzohydrazide with 2-furoyl isothiocyanate under mild conditions to yield the target compound .
Industrial Production Methods
While specific industrial production methods for N2-{[2-(2,4-DIHYDROXYBENZOYL)HYDRAZINO]CARBOTHIOYL}-2-FURAMIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-{[2-(2,4-DIHYDROXYBENZOYL)HYDRAZINO]CARBOTHIOYL}-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The hydrazino and dihydroxybenzoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydrazines or amines.
Scientific Research Applications
N~2~-{[2-(2,4-DIHYDROXYBENZOYL)HYDRAZINO]CARBOTHIOYL}-2-FURAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal ions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of N2-{[2-(2,4-DIHYDROXYBENZOYL)HYDRAZINO]CARBOTHIOYL}-2-FURAMIDE involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. Additionally, its hydrazino group can interact with biological molecules, potentially disrupting cellular processes and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxybenzoic Acid: Shares the dihydroxybenzoyl moiety but lacks the hydrazino and furan groups.
2-(2,4-Dihydroxybenzoyl)benzoic Acid: Similar structure but with a benzoic acid moiety instead of the furan ring.
2,4-Dihydroxybenzophenone: Contains the dihydroxybenzoyl group but differs in the overall structure.
Uniqueness
N~2~-{[2-(2,4-DIHYDROXYBENZOYL)HYDRAZINO]CARBOTHIOYL}-2-FURAMIDE is unique due to its combination of a furan ring, hydrazino group, and dihydroxybenzoyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
